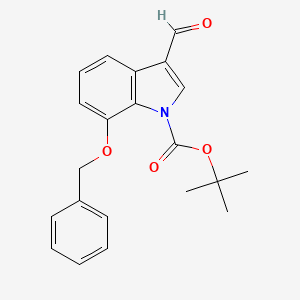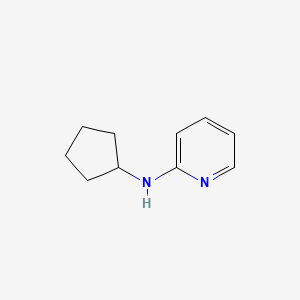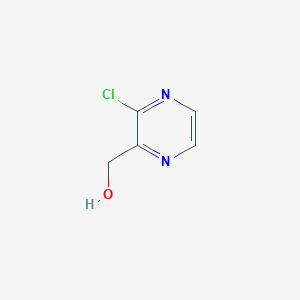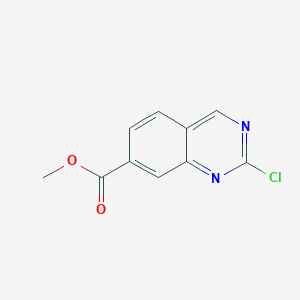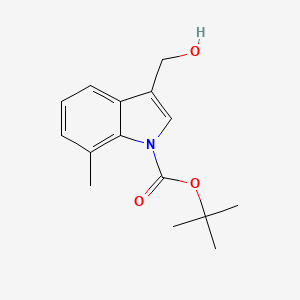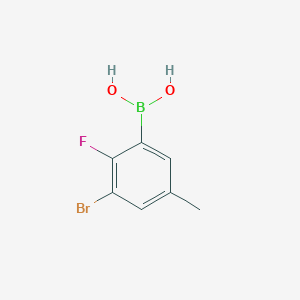
3-溴-2-氟-5-甲基苯基硼酸
描述
3-Bromo-2-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a versatile reagent used in various organic synthesis processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a bromo, fluoro, and methyl group on a phenyl ring, which makes it a valuable building block in organic chemistry.
科学研究应用
3-Bromo-2-fluoro-5-methylphenylboronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of materials, such as polymers and electronic devices.
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transmetalation step is part of the reaction mechanism and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates, is a key biochemical pathway . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the production of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .
Result of Action
The result of the action of 3-Bromo-2-fluoro-5-methylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of 3-Bromo-2-fluoro-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Moreover, the compound’s stability might be influenced by storage conditions, as suggested by the recommended storage temperature of 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylphenylboronic acid typically involves the following steps:
Bromination: Starting with 2-fluoro-5-methylbenzene, bromination is performed using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Boronic Acid Formation: The brominated compound is then treated with a boronic acid reagent, such as boronic acid (B(OH)3), in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-fluoro-5-methylphenylboronic acid is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3-Bromo-2-fluoro-5-methylphenylboronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl halide in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate, K2CO3), and a solvent such as toluene or water.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized phenyl derivatives.
Substitution Reactions: Substituted phenyl compounds.
相似化合物的比较
3-Bromo-2-fluoro-5-methylphenylboronic acid is unique due to its specific combination of bromo, fluoro, and methyl groups on the phenyl ring. Similar compounds include:
3-Bromo-2-fluoro-5-methylphenylboronic acid (CAS 957120-61-5): Similar structure but different isomer.
5-Bromo-2-fluoro-3-methylphenylboronic acid: Different arrangement of substituents on the phenyl ring.
These compounds share similarities in their reactivity and applications but differ in their structural isomerism, which can lead to variations in their chemical behavior and utility in synthesis.
属性
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBZWKLVJIPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659384 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-00-1 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


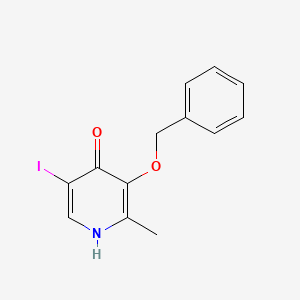
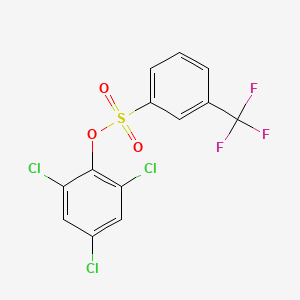
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)
![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)
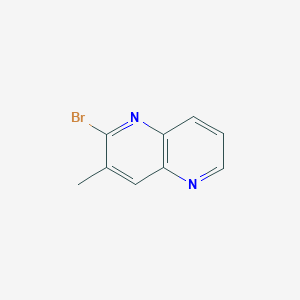

![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)
![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)

